molecular formula C7H3BrCl2F2O B1403906 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene CAS No. 1417567-65-7

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene

Cat. No.: B1403906
CAS No.: 1417567-65-7
M. Wt: 291.9 g/mol
InChI Key: OFTXJKVEIPSYLC-UHFFFAOYSA-N
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Description

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is a halogenated aromatic compound It features a benzene ring substituted with bromine, chlorine, and a chloro(difluoro)methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene can be achieved through several methods. One common approach involves the halogenation of a suitable precursor, such as 1-chloro-4-[chloro(difluoro)methoxy]benzene, using bromine under controlled conditions. The reaction typically requires a catalyst, such as iron(III) bromide, and is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process starting from readily available raw materials. The process includes halogenation, purification, and isolation steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation, facilitated by strong acids like sulfuric acid or nitric acid.

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds, using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.

    Electrophilic Aromatic Substitution: Concentrated sulfuric acid or nitric acid at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Nucleophilic Substitution: Formation of substituted benzene derivatives, such as anilines or thiophenols.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials, such as liquid crystals and polymers.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of biologically active compounds.

    Agricultural Chemistry: Explored as a precursor for agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of 2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene involves its reactivity towards nucleophiles and electrophiles. The presence of halogen atoms and the chloro(difluoro)methoxy group influences its electronic properties, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as forming covalent bonds with nucleophiles or participating in catalytic cycles in coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-chloro-2-fluorobenzene
  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene

Uniqueness

2-Bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene is unique due to the presence of the chloro(difluoro)methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to other halogenated benzenes. Additionally, the combination of bromine and chlorine atoms on the benzene ring allows for selective functionalization, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-chloro-4-[chloro(difluoro)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrCl2F2O/c8-5-3-4(1-2-6(5)9)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTXJKVEIPSYLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrCl2F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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